

AF 568 DBCO for Bioorthogonal Labeling: An In-depth Technical Guide

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Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B15556053

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **AF 568 DBCO**, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its chemical and spectral properties, provides established protocols for its use in cellular and molecular biology, and illustrates its application in advanced research areas such as signal transduction and targeted drug delivery.

Core Properties of AF 568 DBCO

AF 568 DBCO is a bright, photostable, and hydrophilic fluorescent dye belonging to the rhodamine family of dyes.^{[1][2]} It is structurally identical to Alexa Fluor 568, offering comparable performance in various applications.^{[2][3]} The key feature of this molecule is the dibenzocyclooctyne (DBCO) group, a highly reactive cyclooctyne that enables copper-free click chemistry.^[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can occur within living systems without interfering with native biochemical processes.^[1] The reaction between the DBCO moiety and an azide-modified target molecule is highly specific and efficient, forming a stable triazole linkage. This makes **AF 568 DBCO** an ideal tool for fluorescently labeling azide-containing biomolecules in live cells, whole organisms, and fixed samples without the cytotoxicity associated with copper catalysts.^[1]

Quantitative Data Summary

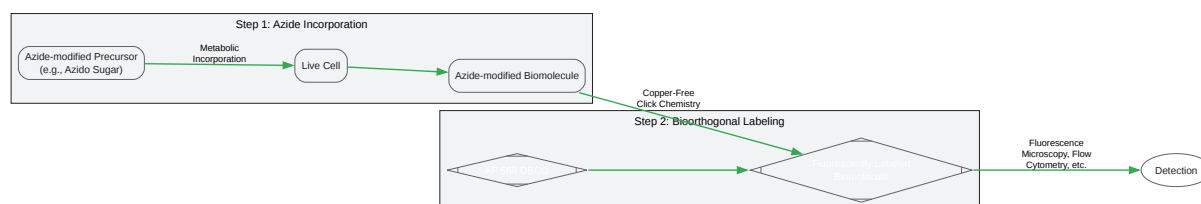
The photophysical and chemical properties of **AF 568 DBCO** are critical for its application in fluorescence-based assays. Below is a summary of these properties compiled from various suppliers. It is important to note that slight variations in these values can occur depending on the specific vendor and the experimental conditions under which they were measured.

Property	Value	Source(s)
Molecular Weight (g/mol)	953.04	[2]
1155.44	[3]	
1197.53	Lumiprobe	
Excitation Maximum (nm)	572	Lumiprobe
578	[2]	
579	[3][4]	
Emission Maximum (nm)	598	Lumiprobe
602	[2]	
603	[3][4]	
**Extinction Coefficient (M ⁻¹ cm ⁻¹) **	88,000	[2]
94,000	[3]	
94,238	Lumiprobe	
Fluorescence Quantum Yield	0.912	[5]
Solubility	Water, DMSO, DMF	[2]
Storage Conditions	-20°C in the dark, desiccated	[1]

Principles of Bioorthogonal Labeling with AF 568 DBCO

The core principle behind the utility of **AF 568 DBCO** lies in the concept of bioorthogonal chemistry. This involves a two-step process:

- **Metabolic or Chemical Incorporation of an Azide Moiety:** A target biomolecule (e.g., a protein, glycan, or nucleic acid) is modified to contain an azide ($-N_3$) group. This can be achieved through metabolic labeling, where cells are fed an azide-containing precursor that is incorporated into biomolecules through natural biosynthetic pathways (e.g., using azido sugars to label glycans).[6] Alternatively, genetic code expansion techniques can be used to incorporate azide-functionalized unnatural amino acids into proteins.
- **Copper-Free Click Reaction:** The azide-modified biomolecule is then specifically and covalently labeled with **AF 568 DBCO** through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] The inherent ring strain of the DBCO group allows this reaction to proceed rapidly and with high efficiency at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2]



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Principle of bioorthogonal labeling using **AF 568 DBCO**.

Experimental Protocols

The following are detailed protocols for common applications of **AF 568 DBCO**. Optimization may be required for specific cell types and experimental conditions.

Metabolic Labeling of Cell Surface Glycans and Fluorescence Microscopy

This protocol describes the labeling of cell surface sialoglycans for visualization by fluorescence microscopy.

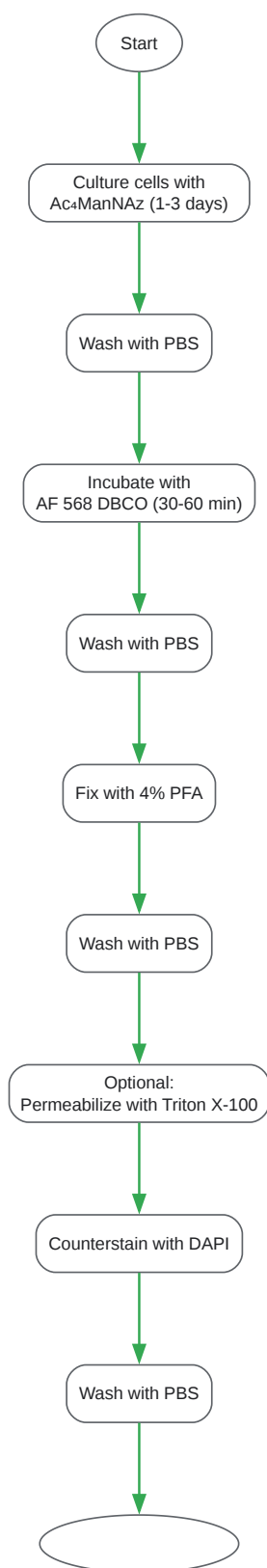
Materials:

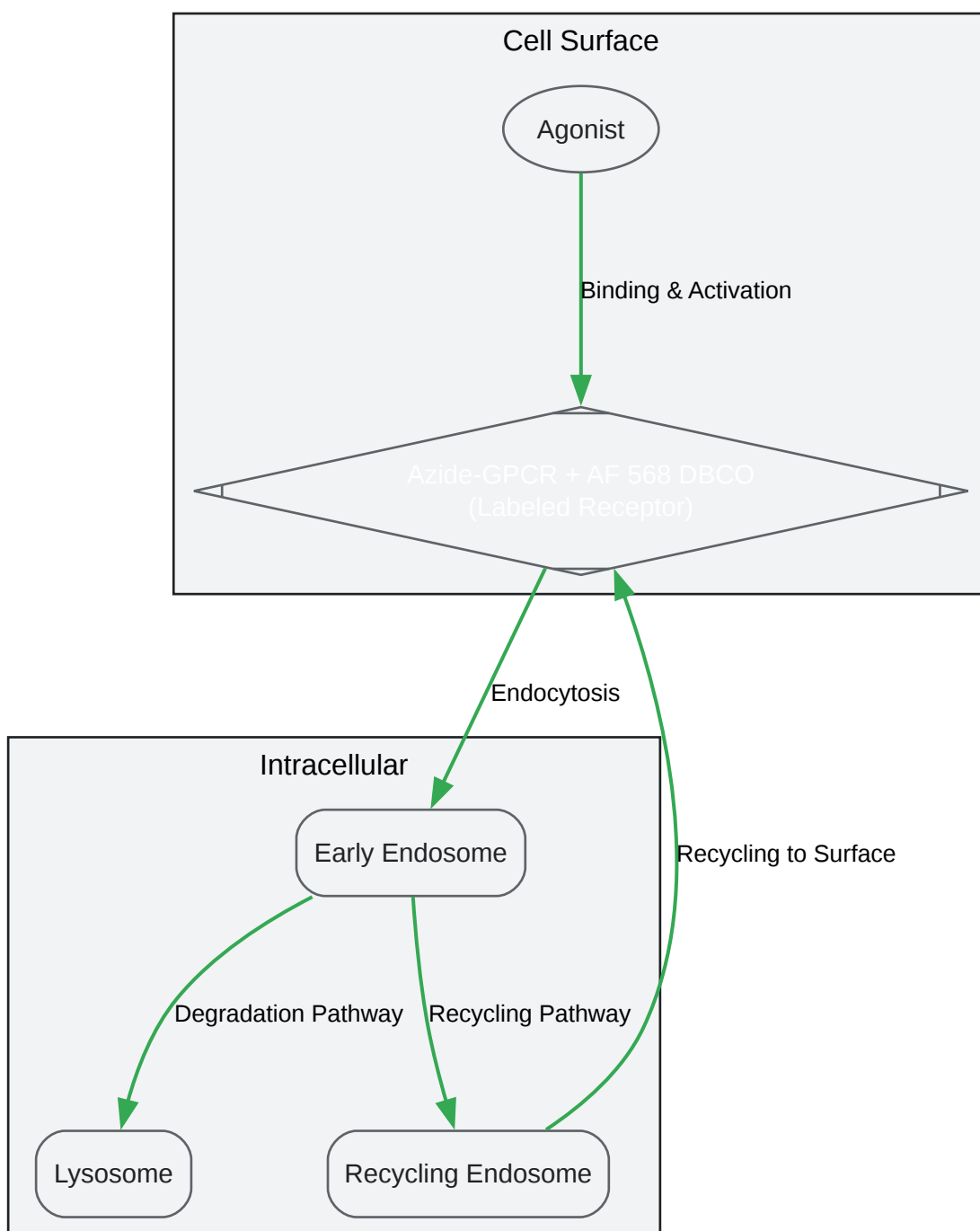
- Cells of interest
- Complete cell culture medium
- N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz)
- Phosphate-Buffered Saline (PBS), pH 7.4
- **AF 568 DBCO**
- Anhydrous DMSO
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

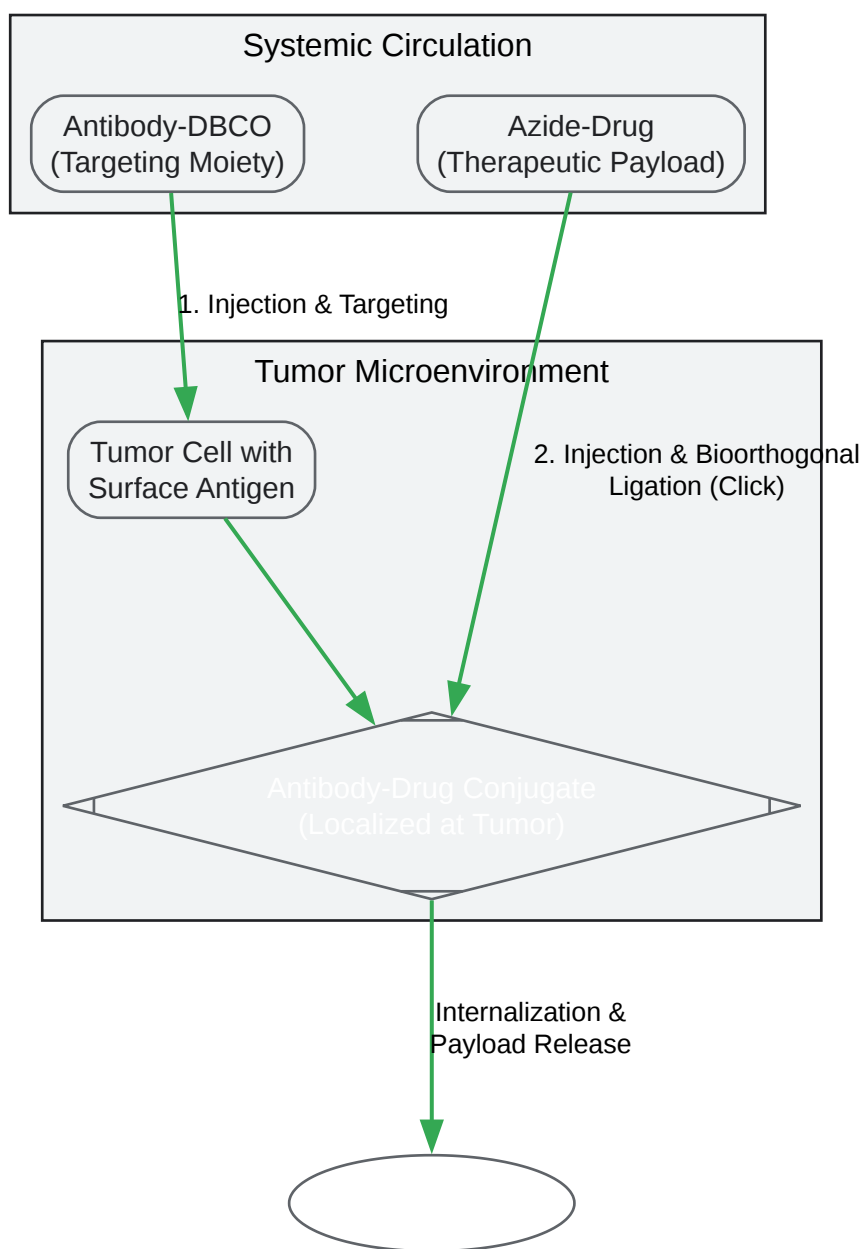
Procedure:

- Metabolic Labeling:
 - Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
 - Prepare a stock solution of Ac₄ManNAz in DMSO.

- Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 μM.
- Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
- **AF 568 DBCO** Labeling:
 - Prepare a 1-5 mM stock solution of **AF 568 DBCO** in anhydrous DMSO.
 - Wash the cells twice with warm PBS.
 - Dilute the **AF 568 DBCO** stock solution in PBS or serum-free medium to a final concentration of 5-20 μM.
 - Incubate the cells with the **AF 568 DBCO** solution for 30-60 minutes at 37°C, protected from light.
- Fixation and Staining:
 - Wash the cells three times with PBS to remove excess dye.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - (Optional) If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Counterstain the nuclei with DAPI for 5 minutes.
 - Wash the cells twice with PBS.
- Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission ~579/603 nm) and DAPI.







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